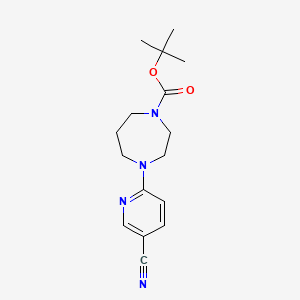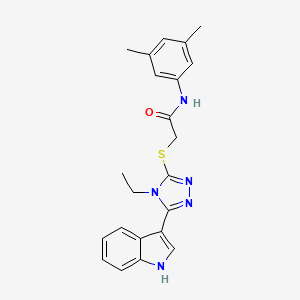
Sodium;5-hydroxy-6-phenylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;5-hydroxy-6-phenylhexanoate is an organic compound with the molecular formula C12H15NaO3 It is a sodium salt derivative of 5-hydroxy-6-phenylhexanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;5-hydroxy-6-phenylhexanoate typically involves the neutralization of 5-hydroxy-6-phenylhexanoic acid with sodium hydroxide. The reaction can be represented as follows:
C12H16O3 (5-hydroxy-6-phenylhexanoic acid) + NaOH → C12H15NaO3 (this compound) + H2O
The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;5-hydroxy-6-phenylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 5-oxo-6-phenylhexanoic acid or 5-hydroxy-6-phenylhexanoic acid.
Reduction: 5-hydroxy-6-phenylhexanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Sodium;5-hydroxy-6-phenylhexanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium;5-hydroxy-6-phenylhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group can engage in π-π interactions, further affecting the compound’s behavior in various environments.
Comparación Con Compuestos Similares
Similar Compounds
5-hydroxy-6-phenylhexanoic acid: The parent acid form of the compound.
5-hydroxy-6-phenylhexanol: The reduced form of the compound.
5-oxo-6-phenylhexanoic acid: The oxidized form of the compound.
Uniqueness
Sodium;5-hydroxy-6-phenylhexanoate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its acid or alcohol counterparts.
Propiedades
IUPAC Name |
sodium;5-hydroxy-6-phenylhexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3.Na/c13-11(7-4-8-12(14)15)9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFKYBITKRAQGB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCCC(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2906635.png)
![3-(Pyridin-2-yloxy)-8-[3-(pyridin-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2906640.png)

![4,6-DIMETHYL-2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE](/img/structure/B2906642.png)
![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate](/img/structure/B2906643.png)
![Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2906644.png)


![7-Fluoro-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2906650.png)
![N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2906651.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2906654.png)
![Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2906656.png)

